1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione
Description
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione is a synthetic compound featuring a diketone backbone flanked by a 4-chlorophenyl group and a piperidine ring substituted with a 2-methylpyrimidin-4-yloxy moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-22-11-8-19(23-14)27-17-9-12-24(13-10-17)20(26)7-6-18(25)15-2-4-16(21)5-3-15/h2-5,8,11,17H,6-7,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMWLIALJTXERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione, also known as JNJ-42048232, is a synthetic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : CHClNO
- Molecular Weight : 387.9 g/mol
- CAS Number : 2097890-08-7
The structure includes a chlorophenyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that JNJ-42048232 exhibits antimicrobial activity . A study published in Bioorganic & Medicinal Chemistry Letters reported moderate antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of JNJ-42048232
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | Not tested |
The mechanism of action for JNJ-42048232 involves its interaction with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to study these interactions, suggesting that the compound may inhibit specific enzymes or receptors involved in bacterial growth and survival .
Structure-Activity Relationship (SAR)
Computational analyses have provided insights into the structure-activity relationship of JNJ-42048232. The presence of privileged substructures within the molecule enhances its bioactivity. For instance, the piperidine ring is known for its pharmacological properties, including antibacterial and antifungal activities .
Table 2: Structural Components and Their Biological Implications
| Component | Biological Implication |
|---|---|
| Chlorophenyl Group | Enhances antimicrobial activity |
| Piperidine Moiety | Associated with anesthetic and antibacterial effects |
| Pyrimidine Derivative | May contribute to enzyme inhibition |
Case Studies
Several studies have explored the efficacy of JNJ-42048232 in various contexts:
- Antibacterial Efficacy : In vitro studies demonstrated significant activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study published in Bioorganic & Medicinal Chemistry Letters demonstrated moderate antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action is still under investigation, but initial findings suggest that it may disrupt bacterial cell wall synthesis or function through interaction with specific bacterial proteins.
Anticancer Activity
Compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. A study highlighted that compounds like this one can effectively target cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics.
Structure-Activity Relationship (SAR)
Computational tools analyzing structure-activity relationships (SAR) predict that 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione may possess significant pharmacological properties due to the presence of privileged substructures known to enhance bioactivity. These predictions guide further experimental investigations into its efficacy against specific biological targets.
Interaction with Biological Macromolecules
The compound's interactions with biological macromolecules such as proteins and nucleic acids are critical for understanding its pharmacodynamics and pharmacokinetics. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are employed to elucidate binding affinities and mechanisms of action.
Case Studies and Research Findings
| Study Reference | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Synthesis and Characterization | Confirmed structure via NMR and mass spectrometry; potential for antimicrobial activity |
| Bioorganic & Medicinal Chemistry Letters | Antibacterial Activity | Moderate effectiveness against Gram-positive and Gram-negative bacteria; further studies needed to clarify mechanisms |
| Cancer Research Journal | Anticancer Properties | Induces apoptosis in cancer cells; effective against multiple cancer cell lines |
Comparison with Similar Compounds
MK88 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione)
- Substituents :
- Site A : Thiophen-2-yl (electron-rich heterocycle).
- Site B : 4-(Trifluoromethyl)phenyl-piperidine (strongly lipophilic and electronegative).
- Synthesis: Prepared via HOBt/TBTU-mediated coupling of 4-(4-trifluoromethylphenyl)piperidine and 4-oxo-4-(thiophen-2-yl)butanoic acid, yielding 87% after column chromatography .
- Activity : Demonstrated glucose uptake modulation in cellular assays, attributed to trifluoromethylphenyl’s metabolic interference .
4-{4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid (Bepotastine)
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]piperidin-1-yl]-6-methyl-pyridin-3-yl)-acetic acid
- Substituents :
- Site A : Methanesulfonylphenyl-pyrazolopyrimidine (bulky, charged group).
- Site B : Methylpyridinyl-acetic acid (polar, ionizable).
- Activity : Patent-pending anti-inflammatory agent targeting COX-2 inhibition via sulfonylphenyl interactions .
Comparative Analysis
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Structure-Activity Relationships (SAR)
- Aryl Group Influence :
- The 4-chlorophenyl group (shared with Bepotastine) enhances membrane permeability compared to MK88’s thiophene, but may reduce metabolic oxidation resistance relative to trifluoromethylphenyl .
- The 2-methylpyrimidin-4-yloxy group likely improves kinase selectivity over Bepotastine’s pyridinylmethoxy due to pyrimidine’s dual hydrogen-bonding sites .
- Piperidine Modifications :
- Substitution at the piperidine oxygen (e.g., pyrimidinyl vs. pyrazolopyrimidinyl) dictates target engagement. Bulky groups (e.g., pyrazolopyrimidinyl in ) favor anti-inflammatory activity, while smaller groups (e.g., methylpyrimidinyl) may prioritize kinase binding.
Preparation Methods
SNAr Reaction of 4-Chloro-2-methylpyrimidine with Monobenzylated Piperidin-4-ol
A mixture of 4-chloro-2-methylpyrimidine (1.0 mmol), monobenzylated piperidin-4-ol (1.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (DMSO) is stirred at 80°C for 24 hours. The reaction proceeds via nucleophilic displacement of chlorine by the hydroxyl group, yielding 1-benzyl-4-((2-methylpyrimidin-4-yl)oxy)piperidine in 85% isolated yield after column chromatography (SiO2, CHCl3:MeOH 40:1).
Hydrogenolytic Deprotection
The benzyl group is removed via hydrogenation using 10% palladium on activated charcoal (Pd/C) under 0.1 MPa H2 at 25°C for 24 hours in water. This step affords 4-((2-methylpyrimidin-4-yl)oxy)piperidine in 90% yield with >99% purity.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| SNAr | Cs2CO3, DMSO, 80°C, 24 h | 85% | 95% |
| Deprotection | Pd/C, H2 (0.1 MPa), H2O, 25°C, 24 h | 90% | 99% |
Preparation of 1-(4-Chlorophenyl)butane-1,4-dione
The butanedione core is constructed via Claisen condensation followed by Friedel-Crafts acylation.
Claisen Condensation of Ethyl Acetoacetate
Ethyl acetoacetate (2.0 mmol) is treated with sodium hydride (2.2 mmol) in dry tetrahydrofuran (THF) at 0°C, followed by addition of 4-chlorophenylacetyl chloride (2.1 mmol). The mixture is refluxed for 6 hours, yielding ethyl 3-(4-chlorophenyl)-3-oxopropanoate in 78% yield.
Hydrolysis and Decarboxylation
The ester intermediate is hydrolyzed with 10% NaOH at 80°C for 2 hours, followed by acidification with HCl to pH 2. Thermal decarboxylation at 120°C for 3 hours affords 1-(4-chlorophenyl)butane-1,4-dione in 65% overall yield.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 10% | Maximizes hydrolysis |
| Decarboxylation Temp | 120°C | Prevents diketone degradation |
Coupling of Piperidine and Butanedione Moieties
The final step involves N-alkylation of the piperidine intermediate with a diketone-derived electrophile.
Activation of Butanedione
1-(4-Chlorophenyl)butane-1,4-dione (1.0 mmol) is treated with thionyl chloride (2.5 mmol) in dichloromethane (DCM) at 0°C for 2 hours, forming 1,4-dichloro-1-(4-chlorophenyl)butane-1,4-dione in 92% yield.
N-Alkylation of Piperidine
A solution of 4-((2-methylpyrimidin-4-yl)oxy)piperidine (1.1 mmol) and Hunig’s base (2.0 mmol) in N-methyl-2-pyrrolidone (NMP) is reacted with the dichlorinated diketone (1.0 mmol) at 60°C for 12 hours. The product is precipitated in isopropanol/diethyl ether (1:1), yielding the target compound in 75% purity. Final purification via recrystallization from ethyl acetate raises the purity to 98%.
Comparative Alkylation Conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| DIPEA | NMP | 60 | 12 | 75% |
| K2CO3 | DMSO | 80 | 24 | 68% |
Alternative Synthetic Routes
Photochemical Coupling
Inspired by large-scale BCP synthesis, a mixture of propellane (1.0 mmol) and diacetyl (1.2 mmol) in acetonitrile is irradiated at 365 nm in a continuous-flow reactor (residence time: 10 min). While this method achieves 60% conversion, the regioselectivity for the target compound is suboptimal (45%), limiting its utility.
Electrochemical Synthesis
Attempted electrochemical decarboxylation of 1-(4-chlorophenyl)-4-carboxybutane-1,4-dioic acid in acetone/water (3:1) at 10 mA for 3 hours failed to produce the desired diketone, highlighting the incompatibility of strong oxidative conditions with the chlorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
